M-Nifedipine M-Nifedipine This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.
an impurity of Nifedipine
Brand Name: Vulcanchem
CAS No.: 21881-77-6
VCID: VC21345880
InChI: InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol

M-Nifedipine

CAS No.: 21881-77-6

Cat. No.: VC21345880

Molecular Formula: C17H18N2O6

Molecular Weight: 346.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

M-Nifedipine - 21881-77-6

CAS No. 21881-77-6
Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
IUPAC Name dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
Standard InChI Key MCTRZKAKODSRLQ-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Chemical Structure and Properties

Structural Characteristics

M-Nifedipine features a 1,4-dihydropyridine core with a 3-nitrophenyl substituent at the 4-position, differentiating it from regular Nifedipine. The key structural characteristic of M-Nifedipine is the positioning of the nitro group at the meta (3-) position of the phenyl ring, hence the "M" designation in its name. This structural configuration creates distinct chemical properties and potentially different biological interactions compared to the parent compound Nifedipine.

The dihydropyridine ring system is further substituted with methyl groups at positions 2 and 6, while positions 3 and 5 bear methyl carboxylate groups. This structural arrangement is characteristic of the dihydropyridine class of calcium channel blockers, to which Nifedipine belongs. The specific arrangement of these functional groups contributes to the compound's chemical reactivity, stability, and potential biological activities.

Physical Properties

M-Nifedipine demonstrates specific physical properties that are important for its identification, analysis, and handling in pharmaceutical settings. These properties are summarized in the following table:

PropertyValue
CAS Number21881-77-6
Molecular FormulaC₁₇H₁₈N₂O₆
Molecular Weight346.335 g/mol
Exact Mass346.116486
Density1.3±0.1 g/cm³
Boiling Point478.1±45.0 °C at 760 mmHg
Flash Point242.9±28.7 °C
Index of Refraction1.559
LogP2.97
PSA110.45000
Vapor Pressure0.0±1.2 mmHg at 25°C

The physical properties of M-Nifedipine, particularly its relatively high boiling point and low vapor pressure, indicate that it is a stable compound under normal laboratory and storage conditions. The LogP value of 2.97 suggests moderate lipophilicity, which may influence its behavior in biological systems and pharmaceutical formulations. These physical characteristics are essential considerations in analytical method development for detecting and quantifying M-Nifedipine in pharmaceutical samples.

Chemical Properties

The chemical reactivity of M-Nifedipine is primarily determined by its functional groups, including the dihydropyridine ring, the nitro group on the phenyl ring, and the methyl carboxylate groups. The dihydropyridine ring is susceptible to oxidation, which can affect the stability of the compound during storage and processing. The presence of the nitro group at the meta position of the phenyl ring confers specific electronic properties that may influence the compound's reactivity and interactions with biological targets.

The methyl carboxylate groups at positions 3 and 5 of the dihydropyridine ring are potentially hydrolyzable under appropriate conditions, which could lead to the formation of additional degradation products or metabolites. Understanding these chemical properties is crucial for developing appropriate analytical methods for M-Nifedipine detection and for establishing stability parameters for Nifedipine formulations.

Relationship to Nifedipine

Structural Comparison with Nifedipine

While Nifedipine features a nitro group at the ortho (2-) position of the phenyl ring, M-Nifedipine has this group at the meta (3-) position. This positional isomerism results in different spatial arrangements of the molecules, potentially affecting their interactions with biological targets such as calcium channels. The pharmacological properties of Nifedipine, including its calcium channel blocking activity, are closely related to its specific structural configuration, and any structural modifications, such as those seen in M-Nifedipine, can significantly alter these properties.

Nifedipine belongs to the dihydropyridine class of calcium channel blockers and is classified under the ATC code C08CA05, indicating its role in the cardiovascular system as a selective calcium channel blocker with mainly vascular effects. Whether M-Nifedipine exhibits similar pharmacological activities or potentially interferes with the therapeutic effects of Nifedipine remains an area requiring further investigation.

Analytical Methods for M-Nifedipine Detection

The detection and quantification of M-Nifedipine in pharmaceutical formulations of Nifedipine require sensitive and specific analytical methods. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are commonly employed for this purpose. The physical and chemical properties of M-Nifedipine, such as its UV absorption profile and chromatographic behavior, facilitate its separation and identification from Nifedipine and other potential impurities.

Modern analytical approaches may also incorporate mass spectrometry for enhanced sensitivity and specificity in M-Nifedipine detection. The exact mass of M-Nifedipine (346.116486) serves as a valuable parameter in mass spectrometric analyses, enabling its precise identification even in complex pharmaceutical matrices. The development and validation of analytical methods for M-Nifedipine detection are crucial components of quality control processes in Nifedipine manufacturing.

Recent patent literature indicates ongoing efforts to improve methods for separating and identifying impurities in Nifedipine preparations. These methods aim to ensure the chemical structure of impurities is correctly identified, thereby facilitating effective quality control measures. The application of such methods enables manufacturers to maintain the purity standards required for pharmaceutical-grade Nifedipine.

Pharmacological Relevance

While specific pharmacological data on M-Nifedipine is limited in the available literature, insights can be gained by considering the pharmacological properties of Nifedipine and how structural modifications might affect these properties. Nifedipine is a Biopharmaceutics Classification System Class II drug, characterized by low solubility and high intestinal permeability. It is almost completely absorbed in the gastrointestinal tract but has a bioavailability of 45-68%, partly due to first-pass metabolism.

The positional isomerism in M-Nifedipine could potentially alter its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Additionally, the structural differences might influence its interactions with calcium channels and other biological targets, potentially affecting its pharmacodynamic properties and contributing to different biological activities compared to Nifedipine.

Research on extended-release formulations of Nifedipine, such as the Gastrointestinal Therapeutic System (GITS), has demonstrated improved pharmacokinetic profiles with more gradual decreases in blood pressure and reduced sympathetic nervous system activation compared to immediate-release formulations. How impurities like M-Nifedipine might influence these effects or interact with different Nifedipine formulations represents an important area for future research.

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